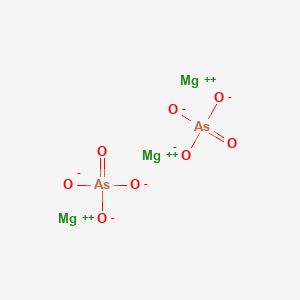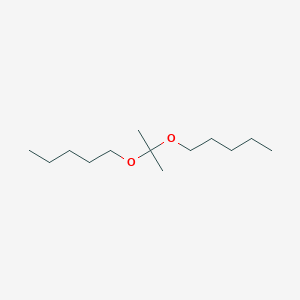
Ethyl 2,4,5-trichlorophenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T ethyl ester, is a synthetic chemical compound that belongs to the family of phenoxy herbicides. It was widely used as a herbicide in the past, but its use has been banned due to its potential health hazards. Despite its controversial history, Ethyl 2,4,5-trichlorophenoxyacetate has been studied for its scientific research applications.
Mecanismo De Acción
Ethyl 2,4,5-trichlorophenoxyacetate acts as a selective herbicide by disrupting the growth of broadleaf plants. It works by mimicking the natural plant hormone auxin, which regulates plant growth. Ethyl 2,4,5-trichlorophenoxyacetate binds to the auxin receptor and triggers an uncontrolled growth response, leading to the death of the plant.
Biochemical and Physiological Effects:
Ethyl 2,4,5-trichlorophenoxyacetate has been shown to cause a range of biochemical and physiological effects in plants and animals. It can interfere with the synthesis of nucleic acids and proteins, disrupt the cell membrane, and affect the activity of enzymes. In animals, Ethyl 2,4,5-trichlorophenoxyacetate has been shown to cause liver damage, immune system suppression, and reproductive toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2,4,5-trichlorophenoxyacetate has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying plant growth and development. However, its potential health hazards and environmental impact limit its use in research.
Direcciones Futuras
There are several future directions for the study of Ethyl 2,4,5-trichlorophenoxyacetate. One area of research is the development of safer and more effective herbicides that can replace Ethyl 2,4,5-trichlorophenoxyacetate. Another area of research is the investigation of the molecular mechanisms of herbicide resistance in weeds, which could lead to the development of new strategies for weed control. Finally, the study of the metabolism and toxicity of phenoxy herbicides in plants and animals could provide insights into the environmental impact of these compounds and inform regulatory decisions.
Métodos De Síntesis
Ethyl 2,4,5-trichlorophenoxyacetate can be synthesized by the esterification of 2,4,5-trichlorophenoxyacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is purified by distillation.
Aplicaciones Científicas De Investigación
Ethyl 2,4,5-trichlorophenoxyacetate has been studied for its scientific research applications. It has been used as a model compound to study the metabolism and toxicity of phenoxy herbicides in plants and animals. Ethyl 2,4,5-trichlorophenoxyacetate has also been used as a tool to investigate the molecular mechanisms of herbicide resistance in weeds.
Propiedades
Número CAS |
1928-39-8 |
|---|---|
Nombre del producto |
Ethyl 2,4,5-trichlorophenoxyacetate |
Fórmula molecular |
C10H9Cl3O3 |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
ethyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C10H9Cl3O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |
Clave InChI |
LVNNFHCEDQSWSC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
melting_point |
64.0 °C |
Otros números CAS |
1928-39-8 |
Solubilidad |
1.41e-05 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















